1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(5-Chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by three key structural motifs:
- A 4,5-dihydro-1H-imidazole core, which provides a partially saturated heterocyclic framework that enhances conformational flexibility compared to fully aromatic imidazoles.
- A [(2-fluorophenyl)methyl]sulfanyl substituent at position 2, introducing halogenated aromaticity and sulfur-based reactivity .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c1-24-16-7-6-13(19)10-14(16)17(23)22-9-8-21-18(22)25-11-12-4-2-3-5-15(12)20/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYVITXIXBBKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 5-Chloro-2-methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring, often using reagents such as thionyl chloride and methanol under controlled conditions.
Synthesis of the 2-Fluorophenylmethylsulfanyl Intermediate:
Coupling Reaction: The two intermediates are then coupled through a dihydroimidazolyl methanone core, often using a condensation reaction facilitated by reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- The 5-chloro-2-methoxybenzoyl group in the target compound confers greater steric hindrance and lipophilicity compared to simpler aryl or sulfonyl substituents .
- Halogen positioning (e.g., 2-fluorophenyl vs. 4-fluorophenyl) influences electronic effects and binding interactions in biological systems .
- Sulfur-containing groups (sulfanyl vs. sulfonyl) modulate redox activity and metabolic stability .
Example Comparison :
- Target Compound : Likely synthesized via acylation of 4,5-dihydroimidazole with 5-chloro-2-methoxybenzoyl chloride, followed by thioether formation with 2-fluorobenzyl mercaptan.
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole : Prepared via direct substitution of 4,5-dihydroimidazole-2-thiol with 2-chlorobenzyl bromide .
Pharmacological and Physicochemical Potential
While direct biological data for the target compound is unavailable in the provided evidence, insights can be extrapolated from analogs:
- Antitumor Activity : Benzimidazole derivatives with sulfonyl or sulfanyl groups show cytotoxicity via topoisomerase inhibition .
- Antimicrobial Properties : Fluorinated imidazoles exhibit enhanced membrane permeability and target specificity .
- Crystal Packing : Halogen substituents (Cl, F) influence intermolecular interactions, as seen in isostructural compounds with adjusted crystal lattices .
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H15ClN2O2S
- Molecular Weight : 320.81 g/mol
- CAS Number : 1368406-23-8
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzoyl chloride with 2-fluorobenzyl mercaptan in the presence of a suitable base. The reaction conditions typically involve refluxing in an organic solvent such as dichloromethane or toluene.
Anticancer Activity
Imidazole derivatives are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's structure suggests potential activity against various cancer cell lines, although empirical data is still needed.
The proposed mechanism of action for imidazole derivatives often involves:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory pathways.
- Interference with Cell Signaling : The compound may modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Ovonramwen et al. (2021) evaluated similar imidazole derivatives against various pathogens. The results indicated that while some derivatives exhibited significant antimicrobial activity, others were ineffective against tested strains, suggesting a need for further optimization of structure for enhanced efficacy .
- Anticancer Screening : Preliminary screenings on related compounds have shown promising results against breast and colon cancer cell lines, indicating that further investigation into the specific compound could yield valuable insights into its therapeutic potential.
Q & A
Q. What literature gaps exist for related imidazole derivatives?
- Methodological Answer : Conduct systematic reviews using databases (Scopus, PubMed) with keywords like "imidazole SAR" or "fluorophenyl sulfanyl derivatives." Patent searches (Espacenet, USPTO) reveal underexplored therapeutic targets. Collaborate with crystallography labs to resolve uncharacterized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
